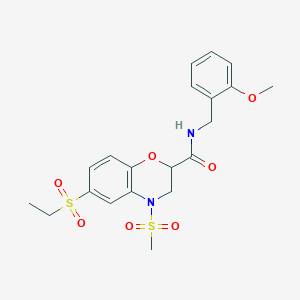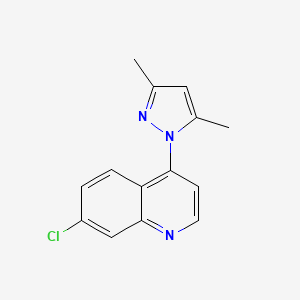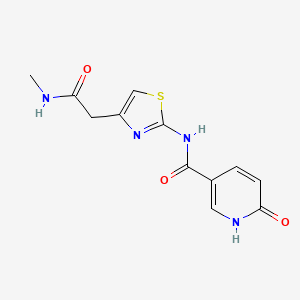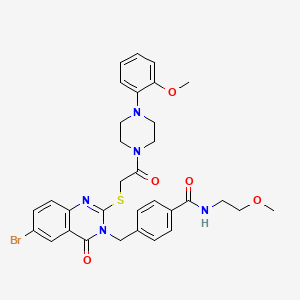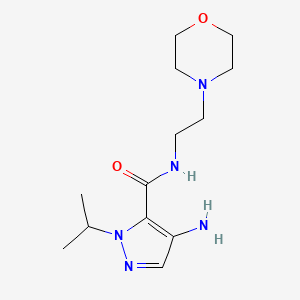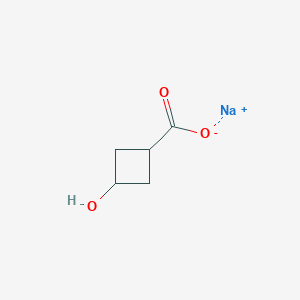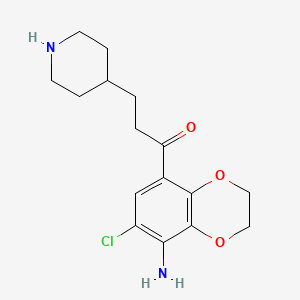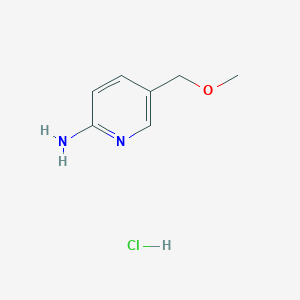
5-(Methoxymethyl)pyridin-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Methoxymethyl)pyridin-2-amine;hydrochloride, also known as MMPH, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Scientific Research Applications
Asymmetric Synthesis and Catalysis
Research has shown that derivatives of pyridin-2-amine, including compounds with methoxymethyl groups, play a crucial role in asymmetric synthesis. These compounds serve as chiral auxiliaries or ligands in catalytic reactions, enabling the stereoselective formation of complex molecules. For instance, asymmetric acylation of carboxamides using chiral auxiliaries derived from pyrrolidine demonstrates the utility of these compounds in producing enantiomerically enriched products (Ito, Katsuki, & Yamaguchi, 1984).
Heterocyclic Chemistry and Drug Synthesis
Pyridine derivatives, including those modified with methoxymethyl groups, are foundational structures in the synthesis of heterocyclic compounds. These structures are pivotal in the development of pharmaceuticals, demonstrating the synthesis of N-aryl-γ-pyridones as potential drug intermediates (Looker & Cliffton, 1986). Furthermore, the exploration of (imino)pyridine palladium(II) complexes highlights the application in ethylene dimerization, showcasing the versatility of pyridin-2-amine derivatives in catalysis and industrial applications (Nyamato, Ojwach, & Akerman, 2015).
Pyrrole and Pyrrole Derivatives Synthesis
The synthesis and functionalization of pyrrole derivatives, critical components in biological molecules like heme and chlorophyll, further exemplify the utility of pyridin-2-amine derivatives. These compounds participate in reactions forming the backbone of many organic compounds with significant biological and industrial applications (Anderson & Liu, 2000).
properties
IUPAC Name |
5-(methoxymethyl)pyridin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-10-5-6-2-3-7(8)9-4-6;/h2-4H,5H2,1H3,(H2,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNRKZNAGWSFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN=C(C=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxymethyl)pyridin-2-amine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-Diethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2558418.png)
![2-[4-(2-formylphenyl)sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2558421.png)
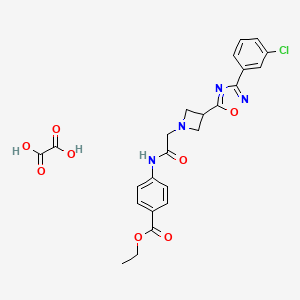
![4,5-dichloro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2558426.png)
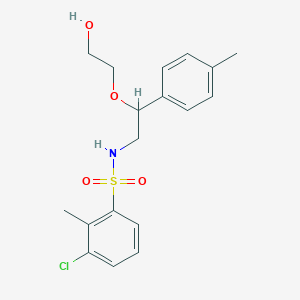
![(2E)-7-chloro-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2558429.png)
